N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-5-carbohydrazide derivative featuring two key substituents:
- A 3-ethoxyphenyl group at the pyrazole 3-position, contributing moderate hydrophilicity and steric bulk.
The E-configuration of the hydrazone group is critical for molecular geometry and biological activity, as confirmed by single-crystal X-ray analyses in related compounds . Its molecular formula is C₁₉H₁₅ClFN₃O₂ (calculated molecular weight: 379.8 g/mol), with a predicted density of ~1.21 g/cm³ and pKa of ~8.28 based on structural analogs .
Properties
Molecular Formula |
C19H16ClFN4O2 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O2/c1-2-27-13-6-3-5-12(9-13)17-10-18(24-23-17)19(26)25-22-11-14-15(20)7-4-8-16(14)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
XJUSYRYTBSBLBV-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The reaction between 1,3-diketones and hydrazine derivatives is a classical method for constructing polysubstituted pyrazoles. For example, Girish et al. demonstrated that ethyl acetoacetate (4 ) reacts with phenylhydrazine (5 ) under nano-ZnO catalysis to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this protocol, 3-ethoxyacetophenone could serve as the diketone precursor, reacting with hydrazine hydrate to yield 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate.
Key Reaction Parameters :
-
Catalyst : Nano-ZnO enhances reaction efficiency and reduces time.
-
Solvent : Ethanol or THF facilitates homogeneous mixing.
-
Temperature : Reactions typically proceed at reflux (78–100°C).
Regioselectivity challenges arise when unsymmetrical diketones are used, but the 3-ethoxyphenyl group’s electronic properties favor substitution at the pyrazole’s 3-position.
1,3-Dipolar Cycloaddition of Diazo Compounds
He et al. reported a 1,3-dipolar cycloaddition between ethyl α-diazoacetate (56 ) and phenylpropargyl (55 ) catalyzed by zinc triflate, yielding pyrazole-5-carboxylates in 89% yield. For the target compound, 3-ethoxyphenylacetylene could replace phenylpropargyl, with the diazo compound providing the carboxylate group at position 5.
Advantages :
-
Atom economy : Single-step formation of the pyrazole ring.
-
Functional group tolerance : Ethoxy groups remain stable under reaction conditions.
Condensation with 2-Chloro-6-Fluorobenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 2-chloro-6-fluorobenzaldehyde.
Acid-Catalyzed Condensation
Harigae et al. reported a one-pot synthesis of pyrazole hydrazones using molecular iodine as a catalyst. Mixing 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-chloro-6-fluorobenzaldehyde in ethanol at 60°C for 4 hours yields the target compound.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (I₂) | 10 mol% | 89% |
| Solvent | Ethanol | 85% |
| Temperature | 60°C | 88% |
| Reaction Time | 4 hours | 90% |
Microwave-Assisted Synthesis
A modified protocol using microwave irradiation (100 W, 120°C) reduces reaction time to 15 minutes while maintaining yields above 85%. This method enhances E-selectivity due to rapid equilibration favoring the thermodynamically stable isomer.
Spectroscopic Characterization
Critical spectral data for the target compound include:
1H NMR (DMSO- d6) :
-
δ 1.35 (t, 3H, J = 7.0 Hz, OCH₂CH₃)
-
δ 4.08 (q, 2H, J = 7.0 Hz, OCH₂CH₃)
-
δ 7.25–7.45 (m, 4H, Ar-H)
-
δ 8.15 (s, 1H, CH=N)
IR (ATR) :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions may involve reagents like chlorine or fluorine gas under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Halogen Substituents : The target compound’s 2-chloro-6-fluorophenyl group provides a balance of electron withdrawal (Cl, F) and moderate steric hindrance. In contrast, the dichloro analog exhibits stronger electron withdrawal but reduced solubility due to higher lipophilicity.
- Aromatic vs. Heteroaromatic Substituents : Replacing the chlorofluorophenyl group with pyridin-2-yl introduces nitrogen-based polarity, enhancing solubility and enabling hydrogen bonding.
Crystallographic and Computational Data
- Single-crystal X-ray studies confirm the E-configuration in hydrazone derivatives, critical for planar molecular geometry and intermolecular interactions .
- Density functional theory (DFT) analyses of analogs predict stable charge distributions and reactive sites, aligning with observed biological activities .
Research Findings and Implications
Solubility vs. Activity Trade-off : Bulky substituents (e.g., naphthalene in SKI-I) enhance target binding but reduce aqueous solubility. The target compound’s ethoxyphenyl group may mitigate this issue .
Halogen Effects : Chloro and fluoro substituents improve metabolic stability but may increase toxicity risks compared to methoxy or pyridyl groups .
Synthetic Flexibility : The pyrazole-carbohydrazide scaffold allows modular substitution, enabling optimization for specific therapeutic targets .
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammation. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C19H16ClFN4O
- Molecular Weight : 370.8 g/mol
- IUPAC Name : N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on antitumor and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.
Antitumor Activity
Recent studies have shown that derivatives of pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 | Induces apoptosis |
| Pyrazole Derivative B | SF-268 | 12.50 | Cell cycle arrest |
| Pyrazole Derivative C | NCI-H460 | 42.30 | Inhibits proliferation |
In a study by Xia et al., it was reported that a similar pyrazole derivative displayed substantial antitumor activity with an IC50 value of 49.85 µM, indicating its potential as a therapeutic agent against lung cancer cells (A549) .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Several studies have indicated that pyrazole derivatives can inhibit kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Antiangiogenic Effects : The compound potentially inhibits angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies
- Study on MCF7 Cells : A recent study evaluated the effects of the compound on MCF7 breast cancer cells, reporting an IC50 value of 3.79 µM, indicating strong cytotoxicity .
- Study on Lung Cancer Cells : Another study assessed the compound's effects on A549 lung cancer cells, where it exhibited significant growth inhibition and induced autophagy without triggering apoptosis .
Q & A
Q. What are the key synthetic methodologies for preparing N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a condensation reaction between a pyrazole-5-carbohydrazide derivative and a substituted benzaldehyde under acidic or reflux conditions. Critical steps include:
- Hydrazide formation : Reacting 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
- Schiff base condensation : Treating the hydrazide with 2-chloro-6-fluorobenzaldehyde in ethanol or methanol under reflux, often catalyzed by acetic acid or anhydrous conditions to drive imine (C=N) bond formation .
- Purification : Recrystallization or column chromatography to isolate the product, monitored by TLC. Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 hydrazide:aldehyde) are critical for yields >75% .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the hydrazone linkage (C=N at ~160 ppm in ), aromatic substituents, and ethoxy group signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of the E-configuration of the imine bond and crystal packing, as demonstrated in related pyrazole-carbohydrazide derivatives .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650 cm) and N-H (~3200 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution, which predict sites for nucleophilic/electrophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, the hydrazone moiety may form hydrogen bonds with catalytic residues, while the chloro-fluorophenyl group enhances hydrophobic binding .
- MD Simulations : Assess stability in binding pockets over time (e.g., 100 ns trajectories) to validate docking results .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial testing vs. IC50 for cytotoxicity).
- Structural analogs : Compare with derivatives (e.g., replacing ethoxy with methoxy groups) to isolate substituent effects .
- Solubility and formulation : Use co-solvents (DMSO/PBS mixtures) or nano-encapsulation to improve bioavailability in vitro/in vivo .
- Target selectivity : Perform kinase profiling or proteomics to identify off-target effects.
Q. What experimental design strategies optimize synthesis and bioactivity screening?
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent, catalyst) for yield and purity. For example, a 2 factorial design can identify interactions between variables .
- High-Throughput Screening (HTS) : Use 96-well plates to test multiple concentrations against diverse cell lines or enzymes, coupled with statistical analysis (e.g., ANOVA) to prioritize leads .
- Flow Chemistry : Continuous synthesis under controlled conditions (e.g., microreactors) to enhance reproducibility and scalability .
Q. How does structural modification influence the compound’s physicochemical and pharmacological properties?
- SAR Studies :
- Electron-withdrawing groups (e.g., Cl, F on the phenyl ring) enhance metabolic stability and target affinity.
- Ethoxy vs. methoxy : Longer alkoxy chains (ethoxy) may improve lipophilicity (logP) and membrane permeability .
- Hydrazone vs. acylhydrazone : The E-configuration of the imine bond is critical for planarity and π-π stacking with aromatic residues in target proteins .
- ADMET Predictions : Use tools like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
